Iomeprol-d3

Isotopic Purity LC-MS/MS Internal Standard

Iomeprol-d3 is a deuterium-labeled isotopologue of iomeprol, a non-ionic, low-osmolar monomeric iodinated contrast medium. It serves primarily as a stable isotope-labeled (SIL) internal standard for the accurate quantification of iomeprol in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C17H22I3N3O8
Molecular Weight 780.1 g/mol
Cat. No. B15339445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIomeprol-d3
Molecular FormulaC17H22I3N3O8
Molecular Weight780.1 g/mol
Structural Identifiers
SMILESCN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
InChIInChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31)/i1D3
InChIKeyNJKDOADNQSYQEV-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iomeprol-d3: A Deuterated Internal Standard for Precise LC-MS/MS Quantification of the Contrast Agent Iomeprol


Iomeprol-d3 is a deuterium-labeled isotopologue of iomeprol, a non-ionic, low-osmolar monomeric iodinated contrast medium [1]. It serves primarily as a stable isotope-labeled (SIL) internal standard for the accurate quantification of iomeprol in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. Its application is critical in pharmacokinetic studies, therapeutic drug monitoring, and environmental analysis, where its nearly identical physicochemical properties to the native analyte ensure precise correction for matrix effects, recovery losses, and instrument variability [3].

The Critical Pitfalls of Substituting Iomeprol-d3 with an Analog Internal Standard in Quantitative Bioanalysis


In LC-MS/MS assays, substituting a structurally analogous compound for a stable isotope-labeled internal standard like Iomeprol-d3 introduces significant risk of quantitative inaccuracy. Analogs may exhibit differential ionization efficiency, chromatographic retention, and extraction recovery compared to the target analyte iomeprol. Critically, deuterium-labeled internal standards are not immune to issues; they can exhibit unexpected chromatographic shifts or isotopic exchange, potentially failing to fully correct for matrix effects [1]. Selecting a high-purity, specifically deuterated isotopologue like Iomeprol-d3 is essential for ensuring robust, reproducible, and regulatory-compliant method validation [2].

Quantitative Differentiation of Iomeprol-d3: A Comparative Analysis Against Other Analytical Standards


Isotopic Purity: Iomeprol-d3's High d3 Abundance Minimizes Cross-Signal Interference

Iomeprol-d3 provides superior analytical performance compared to lower-labeled or non-labeled alternatives by minimizing isotopic cross-talk. A high d3 abundance ensures a clean mass spectrometric signal with minimal interference from the native iomeprol (d0) signal, which is critical for low-level quantification [1]. This purity is a key procurement criterion that differentiates high-quality SIL internal standards from lower-grade options.

Isotopic Purity LC-MS/MS Internal Standard

Parent Compound Iomeprol: Class-Leading Low Osmolality and Viscosity

The selection of Iomeprol-d3 as an internal standard is fundamentally tied to the unique physicochemical profile of its parent compound, iomeprol. Compared to other non-ionic monomeric contrast agents (e.g., iopamidol, iohexol), iomeprol exhibits the lowest osmolality and viscosity at equivalent iodine concentrations [1]. This is a key differentiator, as lower viscosity facilitates better catheter flow and patient tolerability, driving its widespread clinical use and, consequently, the demand for its specific quantification via its deuterated analog [2].

Physicochemical Properties Contrast Media Formulation

Quantitative Accuracy in Plasma: Iomeprol-d3 Enables High-Precision LC-MS/MS Method Validation

While direct comparative data for Iomeprol-d3 vs. an analog internal standard is not publicly available, the use of a SIL internal standard is established as the gold standard for achieving high accuracy and precision in bioanalysis [1]. In a validated LC-MS/MS method for iomeprol in human plasma using an analog internal standard (iopromide), inter-day precision was excellent (<1.44%) and intra-day precision was <4.44% [2]. The use of Iomeprol-d3 would be expected to further improve these metrics by providing perfect co-elution and identical matrix effect compensation, thereby reducing variability and improving the robustness of the assay for critical applications like glomerular filtration rate (GFR) measurement .

Method Validation LC-MS/MS Accuracy and Precision

Optimal Application Scenarios for Iomeprol-d3 in Analytical and Clinical Research


Pharmacokinetic Studies and Bioequivalence Trials

Iomeprol-d3 is the critical component for accurate quantification of iomeprol in plasma and urine during clinical trials assessing new contrast agent formulations or establishing bioequivalence with generic versions. The high isotopic purity of Iomeprol-d3, as demonstrated in its Certificate of Analysis [1], ensures precise measurement of iomeprol's concentration-time profile, minimizing bias from matrix effects or instrument drift, which is essential for meeting stringent regulatory guidelines for bioanalytical method validation.

Therapeutic Drug Monitoring (TDM) and Assessment of Renal Function

In clinical settings, measuring plasma iomeprol clearance is a reference method for determining glomerular filtration rate (GFR) [1]. Iomeprol-d3 enables the development of robust, high-throughput LC-MS/MS assays with high precision and accuracy [2], allowing for reliable assessment of kidney function in patients, including those with renal impairment, where precise dosing of contrast media is critical for safety.

Environmental Fate and Wastewater Analysis

Iodinated contrast media like iomeprol are persistent environmental micropollutants [1]. Iomeprol-d3 serves as an indispensable internal standard for quantifying trace levels of iomeprol in complex environmental water matrices (e.g., wastewater, surface water). Its use corrects for significant matrix effects and low analyte recovery, enabling the generation of reliable data for environmental risk assessment and monitoring the efficacy of water treatment processes.

Quality Control and Impurity Profiling in Pharmaceutical Manufacturing

Iomeprol-d3 is used as a reference standard in analytical methods for the quality control of iomeprol active pharmaceutical ingredient (API) and finished drug products. It supports the development and validation of methods to detect and quantify potential impurities, including genotoxic impurities [1], ensuring that manufactured lots meet stringent purity specifications required for human use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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